Product packaging for Dioncophyllinol B(Cat. No.:)

Dioncophyllinol B

Cat. No.: B1203302
M. Wt: 379.4 g/mol
InChI Key: NNCITNDNYQWFCU-ZNLKAECVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncophyllinol B is a naphthylisoquinoline alkaloid, a class of natural products known for their complex structures and significant biological activities. It is isolated from the West African liana Triphyophyllum peltatum (Dioncophyllaceae) . The compound features a biaryl axis that couples the isoquinoline and naphthalene molecular halves at the 7 and 6' positions, classifying it as a 7,6'-coupled "B-type" alkaloid . Its molecular formula is C23H25NO4 and it possesses multiple hydroxyl groups, contributing to its chemical properties . Research on this compound has demonstrated promising biological activity. It has been found to exhibit good in vitro antiplasmodial activity, making it a compound of interest in the search for new antimalarial agents . The study of such naphthylisoquinoline alkaloids, including this compound, provides valuable insights into the chemical diversity of natural products and their potential as leads for pharmaceutical development . This product is intended for research purposes such as in vitro biological screening, phytochemical studies, and as a standard for analytical work. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO4 B1203302 Dioncophyllinol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

InChI

InChI=1S/C23H25NO4/c1-11-9-14-5-6-15(23(27)20(14)18(10-11)28-4)16-7-8-17-19(22(16)26)12(2)24-13(3)21(17)25/h5-10,12-13,21,24-27H,1-4H3/t12-,13-,21+/m1/s1

InChI Key

NNCITNDNYQWFCU-ZNLKAECVSA-N

SMILES

CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O

Canonical SMILES

CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)O)O

Origin of Product

United States

Research on Natural Occurrence and Isolation Methodologies of Dioncophyllinol B

Plant Sources and Chemotaxonomic Investigations of Dioncophyllinol B-Producing Species

This compound is a secondary metabolite primarily isolated from plant species belonging to the family Dioncophyllaceae. The most notable source is Triphyophyllum peltatum, a rare and fascinating carnivorous liana native to the tropical rainforests of West Africa, including Guinea, Ivory Coast, Liberia, and Sierra Leone. carnivorousplants.orgwikipedia.org This plant exhibits a unique three-stage life cycle, characterized by the development of different leaf forms, including carnivorous leaves that capture insects, particularly when the soil is deficient in phosphorus. wikipedia.orgscitechdaily.comuni-wuerzburg.de

Chemotaxonomic studies have highlighted the significance of naphthylisoquinoline alkaloids as markers for classifying plants in the closely related families Dioncophyllaceae and Ancistrocladaceae. carnivorousplants.orgrsc.org These two families are the only known natural sources of this class of compounds. researchgate.netnih.gov Alkaloids found in the Dioncophyllaceae, such as this compound, are typically characterized by an R-configuration at the C-3 position and lack an oxygen function at C-6. rsc.org This chemical signature helps to distinguish them from many of the alkaloids found in the Ancistrocladaceae family. rsc.org The presence of a diverse array of these alkaloids in T. peltatum underscores its importance in phytochemical research. researchgate.net

Table 1: Plant Sources of this compound and Related Compounds

FamilyGenusSpeciesGeographic DistributionKey Alkaloid Class
DioncophyllaceaeTriphyophyllumpeltatumWest Africa (Guinea, Ivory Coast, Liberia, Sierra Leone)Naphthylisoquinoline alkaloids
AncistrocladaceaeAncistrocladusVarious speciesPalaeotropical Africa and AsiaNaphthylisoquinoline alkaloids

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification Studies

The isolation and purification of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. researchgate.netbiomedres.us The process typically begins with the extraction of plant material, such as the roots or twigs, using solvents like methanol. acs.org The resulting crude extract is then subjected to various chromatographic methods to separate the complex mixture of compounds.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of naphthylisoquinoline alkaloids. grafiati.comnih.gov Researchers often employ reversed-phase columns, such as C18, with a gradient of solvents like acetonitrile (B52724) and water, often with the addition of trifluoroacetic acid to improve peak shape. nih.govrsc.org Preparative HPLC allows for the isolation of pure compounds in sufficient quantities for structural elucidation. grafiati.com

Spectroscopic methods are indispensable for identifying and characterizing the isolated compounds. mdpi.comnih.gov Key techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments are crucial for determining the complex molecular structure of this compound. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides accurate mass measurements, which helps in determining the elemental composition of the molecule. rsc.org

The combination of these techniques, sometimes in hyphenated systems like LC-MS, allows for the rapid and accurate identification of known alkaloids and the discovery of new ones within the plant extracts. researchgate.net

Table 2: Analytical Techniques for this compound Research

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and purification of alkaloids from plant extracts.
Nuclear Magnetic Resonance (NMR)Elucidation of the detailed chemical structure.
Mass Spectrometry (MS)Determination of molecular weight and elemental formula.
LC-MSCombined separation and identification of compounds in a mixture.

Research into Micropropagation and Plant Cell Culture for Enhanced this compound Production

The rarity of Triphyophyllum peltatum and the challenges associated with its cultivation have spurred research into alternative, sustainable methods for producing this compound and other valuable alkaloids. carnivorousplants.orgresearchgate.net Plant tissue culture, including micropropagation and cell culture, offers a promising biotechnological solution. researchgate.netnih.gov

Micropropagation involves the in vitro cloning of plants from small tissue samples (explants). frontiersin.org Scientists have successfully established in vitro shoot cultures of T. peltatum. carnivorousplants.orgresearchgate.net This technique allows for the rapid multiplication of genetically uniform plant material, independent of seasonal or geographical constraints. nih.govthescipub.com Research has focused on optimizing the culture medium, including the use of plant growth regulators like cytokinins and auxins, to improve shoot multiplication and induce rooting. carnivorousplants.orgjmbfs.org For instance, studies have shown that a pulse of α-naphthaleneacetic acid (NAA) can significantly improve in vitro rooting success to as high as 90%. researchgate.net

Plant cell cultures , specifically callus and suspension cultures, are also being explored for the production of secondary metabolites. frontiersin.org These cultures can be grown in bioreactors, offering the potential for large-scale production. nih.gov While the primary goal of much of the in vitro work on T. peltatum has been to understand its unique carnivorous nature, these established protocols lay the groundwork for future research focused on enhancing the production of specific alkaloids like this compound. scitechdaily.comuni-wuerzburg.deresearchgate.net Challenges such as low yields and the high cost of production are areas of ongoing research. nih.gov

Structural Elucidation and Stereochemical Analysis Research of Dioncophyllinol B

Application of Advanced Spectroscopic Methodologies for Structural Assignment (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Electronic Circular Dichroism)

The structural elucidation of Dioncophyllinol B relies heavily on a suite of advanced spectroscopic methods. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for establishing the connectivity of atoms within the molecule. up.ac.zawiley.com By analyzing chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (like COSY, HSQC, and HMBC), scientists can piece together the carbon-hydrogen framework of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula by measuring the mass-to-charge ratio with high precision, confirming the elemental composition of this compound. researchgate.netmeasurlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. lcms.cznih.gov

Electronic Circular Dichroism (ECD) spectroscopy plays a pivotal role in determining the absolute configuration of chiral molecules like this compound. units.it By measuring the differential absorption of left and right circularly polarized light, ECD provides information about the spatial arrangement of chromophores within the molecule. univr.it This experimental data, when compared with quantum chemical calculations, allows for the assignment of the absolute stereochemistry. researchgate.net

Table 1: Key Spectroscopic Techniques in the Structural Elucidation of this compound

Spectroscopic Technique Information Provided
Nuclear Magnetic Resonance (NMR) Atomic connectivity, proton and carbon environments, and spatial relationships between atoms. numberanalytics.comwiley.com
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental formula. researchgate.netmeasurlabs.com
Electronic Circular Dichroism (ECD) Absolute configuration and stereochemical details. units.it

Investigations into the Absolute Configuration and Stereochemistry of this compound

Determining the absolute configuration of this compound is essential for understanding its biological activity. numberanalytics.com This involves establishing the precise three-dimensional arrangement of atoms at its stereogenic centers. sydney.edu.auscribd.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign R or S configurations to these chiral centers. libretexts.org

For this compound, the absolute configuration is determined through a combination of spectroscopic data and chemical degradation studies. ECD spectroscopy, as mentioned earlier, is a primary tool for this purpose. univr.it The experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers to find the best match, thereby establishing the absolute configuration. researchgate.net

Research on Atropisomerism and Conformational Dynamics of this compound

This compound exhibits atropisomerism, a type of chirality that arises from restricted rotation around a single bond, in this case, the axis connecting the naphthalene (B1677914) and isoquinoline (B145761) ring systems. claydenchemistry.netnih.gov This hindered rotation leads to the existence of stable, non-interconverting rotational isomers (atropisomers). chemrxiv.org

Research into the atropisomerism of this compound focuses on understanding the energy barrier to rotation and the conformational preferences of the molecule. nih.gov The conformational dynamics, or how the molecule's shape changes over time, are investigated using techniques like variable-temperature NMR. These studies provide insights into the flexibility of the molecule and the relative stability of different conformations, which can influence its interaction with biological targets. nih.gov

Biosynthetic Pathway Research of Dioncophyllinol B

Elucidation of Precursor Incorporation and Enzymatic Transformations in Dioncophyllinol B Biosynthesis

The backbone of this compound, like other naphthylisoquinoline alkaloids, is assembled from simple building blocks via the acetate-malonate pathway. researchgate.netwikipedia.org This pathway is fundamental in producing a wide variety of natural products, including fatty acids and polyketides. wikipedia.orgijrpr.comslideshare.net The entire carbon skeleton of both the naphthalene (B1677914) and the isoquinoline (B145761) portions of these alkaloids originates from acetate (B1210297) units. acs.org

Research has shown that the biosynthesis is a polyketide pathway, a significant finding as this route was previously not associated with the formation of isoquinoline alkaloids in plants. acs.orggoogle.com The core precursors for this pathway are acetyl-CoA, which acts as a starter unit, and malonyl-CoA, which serves as the extender unit for the growing carbon chain. ijrpr.comslideshare.net

While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the process involves a series of enzymatic transformations typical of polyketide synthesis. These reactions include condensation, reduction, and cyclization steps, catalyzed by a multi-enzyme complex known as a polyketide synthase (PKS). The final key step is the stereoselective, enzyme-mediated phenolic oxidative coupling of the naphthalene and isoquinoline moieties to form the chiral biaryl axis. researchgate.net The regioselectivity of this coupling is remarkable, leading to the various structural types of naphthylisoquinoline alkaloids.

Table 1: Key Precursors and Methods in this compound Biosynthesis Research

Component/MethodRole/DescriptionSupporting Evidence
Acetate-Malonate PathwayThe core biosynthetic route providing the carbon backbone. researchgate.netwikipedia.orgGeneral biosynthetic studies on polyketides. wikipedia.orgijrpr.comslideshare.net
Acetyl-CoAThe "starter" unit for the polyketide chain. ijrpr.comslideshare.netIsotopic labeling experiments. acs.org
Malonyl-CoAThe "extender" units used for chain elongation. ijrpr.comslideshare.netIsotopic labeling experiments. acs.org
Tracer TechniquesMethodology using isotopically labeled precursors (e.g., ¹³C-acetate) to track the biosynthetic route. viper.ac.inFeeding experiments in Triphyophyllum peltatum cultures. acs.orgcolab.ws
Polyketide Synthase (PKS)Enzyme complex presumed to catalyze the assembly of the naphthalene and isoquinoline precursors.Inference from the polyketide nature of the pathway. google.com
Oxidative CouplingThe key enzymatic reaction that joins the naphthalene and isoquinoline units. researchgate.netAnalysis of biaryl alkaloid structures and synthetic biomimetic models.

Genetic and Molecular Biology Approaches in Biosynthetic Pathway Investigations

Genetic and molecular biology techniques are powerful tools for dissecting biosynthetic pathways, although their application to this compound specifically is still an emerging area. A common approach involves identifying the biosynthetic gene clusters (BGCs) that code for the enzymes involved in the pathway. nih.gov In many microorganisms and some plants, genes for a specific metabolic pathway are located together on the chromosome, facilitating their discovery and functional analysis. nih.gov

One established method is the use of mutant strains or genetically modified organisms. nih.gov For example, knocking out a specific gene suspected to be involved in the pathway and observing the resulting metabolic profile can confirm the gene's function. If a particular intermediate accumulates while the final product is no longer synthesized, it provides strong evidence for the role of the knocked-out enzyme. nih.gov

Furthermore, advances in genome sequencing and bioinformatics allow for the identification of candidate genes based on their homology to known enzymes from other organisms. nih.gov For instance, searching the genome or transcriptome of Triphyophyllum peltatum for sequences similar to known polyketide synthases or tailoring enzymes (like oxidases and reductases) could pinpoint the specific genes responsible for this compound synthesis. nih.gov Once candidate genes are identified, their function can be verified through heterologous expression, where the gene is transferred to and expressed in a model organism like yeast or E. coli to see if it catalyzes the expected reaction. nih.govnih.gov

The study of how different biosynthetic pathways can "crosstalk" is also relevant. The formation of a hybrid molecule like this compound requires the coordinated production of two distinct structural moieties, the naphthalene and the isoquinoline, which are then coupled together. Genetic studies can unravel how the expression of the genes for these two sub-pathways is regulated and coordinated within the plant cell. nih.gov

Comparative Biosynthesis Studies of this compound and Related Naphthylisoquinoline Alkaloids

This compound belongs to a large family of naphthylisoquinoline alkaloids that exhibit significant structural diversity. A key feature differentiating these alkaloids is the position of the biaryl linkage between the naphthalene and isoquinoline units. rsc.orgbohrium.com this compound is a "B-type" alkaloid, characterized by a 7,6'-coupling, meaning the bond is between the C-7 of the isoquinoline and the C-6' of the naphthalene. nih.gov

Comparative studies with other alkaloids from the same plant, Triphyophyllum peltatum, or from related species in the Ancistrocladaceae family, have been crucial for understanding the biosynthesis. For example, the same plant can produce alkaloids with different coupling patterns.

7,6'-Coupled (B-type): Includes this compound and Dioncophylline B. nih.govresearchgate.net

7,8'-Coupled (D-type): Includes Dioncophylline D. nih.gov The initial misidentification of some B-type compounds as D-type highlights the subtlety and importance of precise structural elucidation in this class. nih.gov

5,8'-Coupled: Common in alkaloids from the genus Ancistrocladus, such as Ancistroealaine A. acs.orgacs.org

5,1'-Coupled and 7,3'-Coupled: Also found in various Ancistrocladus species. bohrium.com

This structural diversity is believed to arise from the action of different regioselective and stereoselective oxidative coupling enzymes. It is hypothesized that different plant species, or even different tissues within the same plant, express distinct enzymes that control the precise geometry of the coupling reaction. This leads to the formation of a specific type of alkaloid.

By comparing the metabolic profiles of different plants, researchers can infer relationships in their biosynthetic machinery. For instance, the co-occurrence of this compound (7,6'-coupled) with other B-type alkaloids in T. peltatum suggests they share a common enzymatic apparatus for the crucial biaryl coupling step. nih.govresearchgate.net In contrast, plants that produce 5,8'-coupled alkaloids likely possess a different set of coupling enzymes. acs.org These comparative analyses provide a roadmap for future gene discovery efforts aimed at identifying the specific enzymes that dictate the final structure of these complex natural products.

Table 2: Comparison of Coupling Types in Naphthylisoquinoline Alkaloids

Coupling TypeLinkageExample AlkaloidTypical Source Genus
B-typeC-7 (Isoquinoline) to C-6' (Naphthalene)This compound nih.govTriphyophyllum
D-typeC-7 (Isoquinoline) to C-8' (Naphthalene)Dioncophylline D nih.govTriphyophyllum
N/AC-5 (Isoquinoline) to C-8' (Naphthalene)Ancistroealaine A acs.orgacs.orgAncistrocladus
N/AC-5 (Isoquinoline) to C-1' (Naphthalene)Ancistrotanzanine C (related type) bohrium.comAncistrocladus

Synthetic Chemistry Research Approaches for Dioncophyllinol B

Strategies for Total Synthesis of Dioncophyllinol B

While this compound has been isolated from natural sources like Triphyophyllum peltatum, comprehensive reports detailing its total synthesis are not extensively documented in the surveyed literature. nih.govup.ac.za However, the synthetic strategies developed for other closely related 7,6'- and 7,3'-coupled naphthylisoquinoline alkaloids, such as Dioncophylline E, provide a clear blueprint for the potential total synthesis of this compound. worldagroforestry.orgnih.gov The primary challenges in the synthesis of this class of molecules are the controlled, regioselective construction of the sterically hindered biaryl bond and the stereoselective formation of the substituted tetrahydroisoquinoline portion. nih.govresearchgate.net

A successful total synthesis of this compound would hinge on highly selective chemical reactions to control its unique three-dimensional structure.

Regioselectivity : The crucial step is the regioselective coupling of the naphthalene (B1677914) and isoquinoline (B145761) building blocks to form the correct 7,6'-linkage that defines this compound as a 'B-type' alkaloid. worldagroforestry.orgnih.gov Achieving this specific connection over other possible linkages (e.g., 5,1', 5,8', or 7,8') is a significant synthetic hurdle. worldagroforestry.orgnih.gov Methodologies that allow for the selective activation of the C-7 position of the naphthalene precursor and the C-6' position of the isoquinoline precursor are paramount. rsc.org

Stereoselectivity : The synthesis must also control the absolute configuration of the stereocenters within the isoquinoline moiety. For related alkaloids, this has been accomplished through multi-step sequences starting from chiral precursors, such as the amino acid D-alanine, or by using stereoselective reduction techniques like the Corey-Bakshi-Shibata (CBS) reduction. mdma.chbeilstein-journals.org For instance, the synthesis of other naphthylisoquinolines has utilized stereoselective methods to generate trans-1,3-disubstituted tetrahydroisoquinoline systems. nih.gov

Synthetic Challenge Methodological Approach Key Objective
Regioselectivity Directed bond formation (e.g., directed ortho-lithiation, specific cross-coupling)To ensure the correct 7,6'-connectivity between the naphthyl and isoquinoline units. worldagroforestry.orgnih.gov
Stereoselectivity Use of chiral pool starting materials (e.g., amino acids), asymmetric catalysis (e.g., CBS reduction)To establish the correct absolute stereochemistry at the C-1 and C-3 centers of the isoquinoline part. nih.govbeilstein-journals.org

The central feature of this compound is the C-C bond connecting the aromatic rings. Modern organic synthesis offers several powerful methods for constructing such biaryl linkages.

Biaryl Coupling Reactions : Transition metal-catalyzed cross-coupling reactions are the most common and effective methods for forming biaryl bonds. nih.govresearchgate.net Strategies applicable to this compound synthesis include:

Suzuki Coupling : The reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net

Negishi Coupling : The coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. frontiersin.org

Ullmann Coupling : A copper-catalyzed reaction of two aryl halides, often used for sterically demanding couplings. beilstein-journals.org These methods offer a high degree of functional group tolerance, which is essential when working with complex molecular fragments. researchgate.netfrontiersin.org

ortho-Arylation : Given the hindered nature of the 7,6'-junction, direct ortho-arylation strategies are particularly relevant. In the successful total synthesis of the related Dioncophylline E, a key step was the ortho-arylation of a naphthol derivative with an aryllead triacetate to build the sterically crowded biaryl axis. nih.gov This type of directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, is a powerful tool. nih.govresearchgate.net For phenols, the hydroxyl group itself or a derivative like a phosphate (B84403) can act as a directing group for palladium-catalyzed ortho-arylation. researchgate.netmdpi.com

Bond Formation Method Catalyst/Reagents Description
Suzuki Coupling Pd catalyst, BaseCouples an arylboronic acid with an aryl halide. researchgate.net
Negishi Coupling Pd or Ni catalystCouples an organozinc reagent with an aryl halide. frontiersin.org
Ullmann Coupling Cu catalystCouples two aryl halides, effective for hindered systems. beilstein-journals.org
ortho-Arylation Pd or Rh catalyst, Directing GroupForms a biaryl bond by activating a C-H bond adjacent to a directing group. nih.govnih.govmdpi.com

Regioselective and Stereoselective Synthesis Methodologies

Development of Novel Synthetic Pathways for this compound Analogs

The development of synthetic pathways for analogs of this compound is a key objective for medicinal chemistry research. beilstein-journals.orgrsc.org Designing analogs allows for the systematic exploration of how structural changes affect biological activity. While specific pathways for this compound analogs are not detailed in the available search results, general strategies for creating analogs of naphthylisoquinolines involve:

Modification of the Aromatic Rings : Introducing different substituents on either the naphthalene or the isoquinoline ring system to alter electronic and steric properties.

Alteration of the Isoquinoline Moiety : Changing the substituents at the C-1 and C-3 positions or modifying the stereochemistry.

Scaffold Hopping : Replacing the naphthalene or isoquinoline core with other aromatic or heterocyclic systems while maintaining the key spatial arrangement of functional groups.

The creation of such analogs, guided by computational modeling and SAR data from related compounds, is a promising strategy for discovering new therapeutic agents. researchgate.net

Mechanistic Research on Biological Activities of Dioncophyllinol B in Vitro and Preclinical Focus

In Vitro Anti-parasitic Activity Studies of Dioncophyllinol B (e.g., Antiplasmodial Mechanisms)

This compound has demonstrated notable in vitro activity against parasitic organisms, particularly the malaria parasite, Plasmodium falciparum. epdf.pub Studies have shown its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. epdf.pub

Initial investigations into its antiplasmodial activity revealed significant potency. For instance, this compound exhibited 50% inhibitory concentrations (IC50) of 34 ng/mL against the K1 strain and 43 ng/mL against the NF54 strain of P. falciparum. epdf.pub This level of activity has prompted further research into its specific mechanisms of action within the parasite.

The precise cellular targets of this compound within parasitic organisms are an area of active investigation. Like many anti-parasitic agents, its mechanism may involve multiple targets or pathways within the parasite. nih.gov The unique cellular structures of parasites, such as the apicoplast in Plasmodium, present potential targets for drug action. nih.gov Research into related compounds and general anti-parasitic strategies suggests that interference with essential cellular processes is a likely mechanism. nih.gov For instance, some anti-parasitic compounds disrupt the parasite's purine (B94841) salvage pathway, which is critical for its survival as these organisms are often incapable of de novo purine synthesis. nih.gov

Ultrastructural studies on parasites treated with other anti-parasitic compounds have shown significant alterations in organelles like the mitochondrion, indicating that energy metabolism could be a key target. mdpi.com While specific studies on this compound's impact on parasitic cellular organelles are not extensively detailed in the provided results, this remains a plausible area for its anti-parasitic action.

The inhibition of essential parasitic enzymes is a well-established mechanism for many anti-parasitic drugs. plos.orgmdpi.com Parasites rely on a host of unique enzymes for their metabolic and replicative processes, making these enzymes attractive targets for selective inhibition. nih.gov

Key enzymatic pathways in parasites that are often targeted include:

Proteases: Cysteine proteases like cruzipain in Trypanosoma cruzi are vital for the parasite's lifecycle and are targets for inhibitors. oatext.com

Kinases: Enzymes like pyridoxal (B1214274) kinase (PdxK), involved in the activation of essential cofactors, can be targeted to disrupt a wide range of metabolic processes. plos.org

Glycolytic Enzymes: For parasites like Trypanosoma brucei that rely heavily on glycolysis, enzymes such as hexokinase are crucial for survival. plos.org

Histone Deacetylases (HDACs): These enzymes play a role in gene expression and parasite survival, and their inhibition has shown anti-parasitic effects. mdpi.com

While direct enzymatic inhibition studies specifically for this compound are not extensively covered in the provided search results, its structural class, naphthylisoquinoline alkaloids, has been associated with the inhibition of various enzymes. Further research is needed to identify the specific enzymatic targets of this compound in parasites.

Investigation of Cellular Targets and Pathways in Parasitic Organisms

Preclinical Investigations of Cellular Effects of this compound

Beyond its anti-parasitic properties, preclinical studies have begun to explore the effects of this compound on mammalian cells, particularly in the context of cancer research. These investigations aim to understand its impact on cellular signaling and survival pathways.

Research on compounds structurally related to this compound suggests a potential to modulate cellular signaling pathways and induce apoptosis (programmed cell death). For example, an analog of dioncoquinone B was found to induce strong apoptosis in multiple myeloma cells. researchgate.net This suggests that naphthylisoquinoline alkaloids may interfere with signaling cascades that regulate cell survival and proliferation.

Key signaling pathways often implicated in apoptosis induction include:

B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are critical regulators of apoptosis, and their inhibition can trigger cell death. nih.gov

Kinase signaling cascades: Pathways such as the PI3K/Akt and MAPK pathways are central to cell survival, and their modulation can lead to apoptosis. cellsignal.comvietnamjournal.ru

The ability of electrophiles to modulate cellular signaling by reacting with proteins in the cytosol and nucleus provides a general mechanism by which such compounds can induce cellular changes. researchgate.net

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Mass spectrometry-based affinity capture is a powerful technique used for this purpose. mdpi.comresearchgate.net This method involves using a modified version of the compound (e.g., biotinylated) to "pull out" its binding partners from cell lysates, which are then identified by mass spectrometry. researchgate.net

This approach has been successfully used to identify the protein targets of analogs of related natural products. researchgate.net For instance, mass spectrometry analysis revealed that an analog of dioncoquinone B interacts with proteins associated with stress regulation processes that are critical for the survival of multiple myeloma cells. researchgate.net Thermal proteome profiling is another mass spectrometry-based method that identifies drug targets by detecting changes in the thermal stability of proteins upon drug binding. nih.gov

Modulation of Cellular Signaling Pathways and Apoptosis Induction Research

Research on Other Mechanistic Bioactivities of this compound (e.g., Antifungal Mechanisms)

In addition to its anti-parasitic activity, this compound has also been shown to possess antifungal properties. epdf.pub It has demonstrated activity against several human pathogenic yeasts. epdf.pub

The mechanisms of antifungal action for many compounds involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. wikipedia.orgnih.gov Common antifungal mechanisms include:

Inhibition of ergosterol (B1671047) synthesis: Azole antifungals, for example, inhibit the enzyme 14-alpha-sterol demethylase, which is necessary for the production of ergosterol, a key component of the fungal cell membrane. wikipedia.orgnih.gov

Direct membrane disruption: Polyene antifungals bind to ergosterol in the cell membrane, leading to the formation of pores and increased membrane permeability. wikipedia.org

Inhibition of cell wall synthesis: Echinocandins inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. nih.gov

This compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans and Candida glabrata, and 25 μg/mL against Candida tropicalis. epdf.pub The specific mechanism by which this compound exerts its antifungal effects has not yet been fully elucidated but likely involves one of the established antifungal pathways.

Interactive Data Tables

Table 1: In Vitro Antiplasmodial Activity of this compound

Parasite Strain IC50 (ng/mL) Reference
Plasmodium falciparum K1 34 epdf.pub

Table 2: In Vitro Antifungal Activity of this compound

Fungal Species MIC (μg/mL) Reference
Candida albicans 12.5 epdf.pub
Candida glabrata 12.5 epdf.pub

Structure Activity Relationship Sar and Computational Studies of Dioncophyllinol B

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioncophyllinol B Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent derivatives. For naphthylisoquinoline alkaloids, 3D-QSAR models have been particularly informative.

Detailed research has been conducted on a diverse set of antimalarial biaryl compounds, predominantly NIQs, using Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.orgnih.gov One such study established 3D-QSAR models for 53 compounds tested against a chloroquine-resistant strain of Plasmodium falciparum. acs.orgnih.gov A significant challenge in modeling these compounds is their structural complexity, especially the rotationally hindered biaryl axis which creates axial chirality—a critical factor for bioactivity. acs.org

Statistical Results of a 3D-QSAR (CoMSIA) Model for Antimalarial Naphthylisoquinoline Alkaloids
ParameterValueDescription
q² (Cross-validated r²)0.818Indicates the internal predictive ability of the model. nih.gov
Number of Components8The number of principal components used to build the model. nih.gov
Predictive r²0.578Indicates the model's ability to predict the activity of an external test set. nih.gov
Descriptor Fields UsedHydrophobic, H-bond Donor, H-bond AcceptorThe molecular fields found to be most significant for activity. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule binds to a receptor and to analyze the stability of the resulting complex. chemmethod.commdpi.com While specific docking studies for this compound are not widely published, research on closely related NIQs provides a strong basis for understanding its potential interactions.

A computational study evaluated thirty alkaloid compounds from African medicinal plants, including the closely related Dioncophylline B , as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Docking results showed that Dioncophylline B could bind to the enzyme's active site with good binding energy. nih.gov Other NIQs have been investigated as inhibitors for various targets. For instance, docking studies identified NIQs as a novel class of inhibitors for the Nav1.7 sodium channel, a promising target for pain relief. nih.gov

Molecular dynamics simulations are often used to validate the stability of docked poses. chemmethod.com For example, MD simulations of up to 200 nanoseconds have confirmed the stability of complexes between NIQ analogs and their target proteins. researchgate.net Furthermore, MD-based calculations have been instrumental in assigning the absolute axial configuration of NIQs like Dioncophylline A , a stereochemical feature crucial for biological activity. rwth-aachen.decapes.gov.br Studies on other alkaloids have shown that MD simulations can reveal the stability of ligand-protein complexes, with low root-mean-square deviation (RMSD) profiles indicating stable binding. chemmethod.comresearchgate.net These computational approaches are vital for exploring the binding modes and energy of ligands with their target receptors, which is essential for lead optimization in drug discovery. mdpi.comnih.gov

Pharmacophore Elucidation and Design Strategies for this compound Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore of a class of compounds is a key step in rational drug design. acs.orgresearchgate.net

For the structurally complex NIQs, identifying a common pharmacophore is challenging due to the numerous possible stereochemical configurations. up.ac.za Despite this, pharmacophore models have been developed to guide the design of new antifungal agents and other therapeutic compounds. acs.org These models typically identify key features such as atom-centered descriptors and aromatic ring centroids that are common to active ligands. acs.org Once a pharmacophore is established, it can be used to screen large compound libraries virtually or to design novel scaffolds that mimic the active conformation of the parent compounds. researchgate.net

Design strategies for NIQ scaffolds often focus on simplifying the natural product structure while retaining the key pharmacophoric elements. QSAR-guided synthesis has been successfully used to create simplified analogs of NIQs with potent antiplasmodial activity. nih.govuni-wuerzburg.de The goal of these strategies is to create molecules that are easier to synthesize but still maintain or even improve upon the biological activity of the natural lead compounds.

Impact of Stereochemistry and Substituent Effects on Biological Activity of this compound Analogs

The biological activity of naphthylisoquinoline alkaloids is profoundly influenced by their stereochemistry and the nature of their substituents. uou.ac.innih.gov The unique biaryl structure of these compounds results in axial chirality (atropisomerism) along the naphthalene-isoquinoline axis, which is a major determinant of their activity. acs.org

Studies on a wide range of NIQs have established clear structure-activity relationships. For instance, the absolute configuration of stereogenic centers and the orientation of the chiral axis (P vs. M configuration) can dramatically alter biological potency. nih.govnih.gov Research on Dioncophylline A analogs against the insect Spodoptera littoralis revealed that a free amine function is essential for its growth-inhibitory effect. acs.org In contrast, modification of the hydroxyl group, particularly through O-alkylation or O-benzylation, led to a significant increase in activity. acs.org

The point of connection between the naphthalene (B1677914) and isoquinoline (B145761) rings is also critical. Dioncophyllines A and B are 7,1'-coupled, whereas Dioncophylline C is 5,1'-coupled. rsc.org This structural difference makes Dioncophylline C more sterically demanding, preventing it from binding effectively to DNA, while Dioncophyllines A and B show moderate DNA binding affinity. rsc.org Furthermore, N-methylation has been shown to have a strong impact on the antibabesial activity of dioncophylline analogs. nih.gov Dimerization of the alkaloid structure, as seen in jozimine A₂, however, leads to a significant loss of activity against Babesia canis. nih.gov

Structure-Activity Relationship (SAR) Highlights for Naphthylisoquinoline Alkaloids
Structural FeatureEffect on Biological ActivityExample Compound(s)Reference
Axial Chirality (Atropisomerism)Crucial determinant of bioactivity.General NIQs acs.orgnih.gov
Free Amine GroupEssential for insecticidal activity.Dioncophylline A acs.org
8-O-Alkylation/BenzylationIncreases insecticidal activity.8-O-alkylated Dioncophylline A derivatives acs.org
N-MethylationStrongly enhances antibabesial activity.N-methyl-7-epi-dioncophylline A nih.gov
DimerizationSignificantly decreases antibabesial activity.Jozimine A₂ nih.gov
5,1'-Linkage vs. 7,1'-LinkageAffects DNA binding; 5,1' linkage hinders binding.Dioncophylline C vs. A/B rsc.org

Derivatization and Analog Development Research for Dioncophyllinol B

Design and Synthesis of Novel Dioncophyllinol B Analogs

The design of novel analogs of this compound is primarily guided by its inherent chemical structure—a biaryl compound featuring a naphthalene (B1677914) and a tetrahydroisoquinoline moiety linked together. The core strategy revolves around modifying key functional groups and stereochemical centers to probe their influence on biological activity. Quantitative Structure-Activity Relationship (QSAR) guided modifications represent a sophisticated approach in this endeavor, aiming to establish a correlation between the physicochemical properties of the analogs and their biological efficacy. mdpi.comresearchgate.net

Research in this area, particularly from pioneering groups like that of Gerhard Bringmann, has laid the groundwork for the targeted synthesis of such analogs. While specific, extensive libraries of this compound derivatives are not widely published, the synthetic strategies applied to related naphthylisoquinoline alkaloids offer a clear blueprint. These strategies often involve:

Modification of the Isoquinoline (B145761) Ring: This includes N-methylation and alterations to the substituents on the nitrogen atom. For instance, N-methylation was found to have a variable impact on the biological activity in a series of related 5,8′-linked naphthylisoquinoline alkaloids. rsc.org

Alteration of the Naphthalene Moiety: Introducing or modifying substituents on the naphthalene ring system can significantly impact activity.

Stereochemical Modifications: this compound possesses stereogenic centers. The synthesis of stereoisomers and atropo-diastereomers is crucial for understanding the impact of spatial arrangement on target interaction. acs.org

The synthesis of these analogs often employs advanced organic chemistry techniques, including asymmetric synthesis to control stereochemistry and cross-coupling reactions to construct the biaryl linkage. The successful synthesis of these novel compounds is the foundational step for their subsequent biological evaluation.

Evaluation of Modified this compound Derivatives for Enhanced Mechanistic Efficacy

Once synthesized, the novel this compound derivatives undergo rigorous biological evaluation to assess their efficacy and understand their mechanism of action. The primary goal is to identify modifications that lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to the parent compound.

The evaluation process typically involves a battery of in vitro assays. Given this compound's known antiplasmodial activity, derivatives are often screened against various strains of Plasmodium falciparum, including chloroquine-sensitive and resistant strains. mdpi.comnih.gov Similarly, their antifungal properties are tested against a panel of pathogenic yeasts.

Structure-Activity Relationship (SAR) Studies: A critical component of this evaluation is the establishment of SAR. By comparing the biological activities of a series of structurally related analogs, researchers can deduce which molecular features are crucial for efficacy. For example, studies on related compounds have shown that the degree of dehydrogenation in the isoquinoline portion can influence activity. rsc.org

Illustrative SAR Data for Naphthylisoquinoline Alkaloid Analogs (Note: This table is a representative example based on findings for related compounds and is intended for illustrative purposes.)

Compound/AnalogModificationTarget OrganismIC50 (µM)
This compound (Parent)-P. falciparum (K1)0.034
Analog 1N-MethylationP. falciparum (K1)0.052
Analog 26'-OH DemethylationP. falciparum (K1)0.120
Analog 3Dehydrogenated IsoquinolineP. falciparum (K1)0.028
Analog 4Altered Naphthyl SubstitutionP. falciparum (K1)0.045

IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

These studies are essential for lead optimization, guiding the design of next-generation analogs with potentially superior therapeutic properties.

Investigation of Hybrid Molecules Incorporating this compound Structural Motifs

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or additive biological activities. nih.govnih.gov This approach is particularly promising for tackling complex diseases and overcoming drug resistance. The structural backbone of this compound, comprising a quinoline (B57606) (within the tetrahydroisoquinoline) and a naphthoquinone-related moiety, makes it an excellent candidate for the design of hybrid molecules. nih.gov

Research in this domain explores the combination of the this compound scaffold with other known bioactive molecules. The term "hybrid-type" has even been used to classify naturally occurring naphthylisoquinoline alkaloids that possess mixed biosynthetic features, underscoring the natural precedent for such molecular combinations. acs.org

The design of these hybrid molecules can take several forms:

Fused Hybrids: Where the pharmacophores are directly fused into a single framework.

Linked Hybrids: The pharmacophores are connected via a stable linker, such as an alkyl chain or an amide bond.

Merged Hybrids: Overlapping atoms from both moieties are combined into a unified core.

The quinoline moiety is a well-known pharmacophore in antimalarial drugs, while naphthoquinones are recognized for their diverse biological activities, including anticancer properties. mdpi.com The development of hybrid molecules that leverage these two components from the this compound structure could lead to novel compounds with dual mechanisms of action, potentially enhancing their efficacy and reducing the likelihood of resistance development.

Potential Hybrid Constructs Based on this compound Motifs (Note: This table presents conceptual hybrid designs.)

Hybrid ConceptLinked PharmacophorePotential Therapeutic Target
This compound - ArtemisininArtemisininMalaria (dual-action)
This compound - FluconazoleFluconazoleFungal Infections (synergistic)
This compound - DoxorubicinDoxorubicinCancer (multi-target therapy)

The synthesis and evaluation of such hybrid molecules represent a frontier in the development of new therapeutics based on the this compound natural product scaffold.

Advanced Analytical Methodologies in Dioncophyllinol B Research

Application of Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated analytical methods, which couple a separation technique with a spectroscopic detection technology, are indispensable tools in modern natural product research. up.ac.za They offer a powerful combination of separation efficiency and structural identification capabilities, making them ideal for analyzing complex extracts and profiling metabolites. up.ac.zajmb.or.kr Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) have revolutionized the analysis of biomaterials. up.ac.zaresearchgate.net

For the analysis of Dioncophyllinol B and related compounds, Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has proven particularly effective. up.ac.zajomped.org This technique provides high-resolution separation and accurate mass measurements, which are critical for the unambiguous identification of compounds within a complex phytochemical matrix. nih.govfrontiersin.org The process of metabolite profiling involves identifying a predefined set of related metabolites to understand their roles in specific metabolic pathways or their contribution to certain biological activities. mdpi.com

In the context of this compound research, UPLC-QTOF-MS has been successfully used for the chemical profiling of plant extracts from the Dioncophyllaceae family. up.ac.za For instance, analysis of extracts from Triphyophyllum peltatum confirmed the presence of this compound. up.ac.za The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in the identification of the target analyte. jmb.or.kr

The general workflow for such an analysis involves the extraction of metabolites from the plant material, followed by separation on a UPLC system, typically using a reversed-phase column (e.g., C18). jmb.or.krfrontiersin.org The separated compounds are then introduced into the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured with high precision. jmb.or.kr

Development of Quantitative Analytical Methods for this compound in Biological Matrices and Plant Extracts

The development of robust and validated quantitative analytical methods is a prerequisite for evaluating the commercial potential of a phytopharmaceutical or for conducting preclinical and clinical studies. For a compound like this compound, such methods are essential for determining its concentration in plant extracts for standardization purposes and in biological matrices (e.g., plasma, urine, tissues) to study its pharmacokinetics. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in complex biological fluids due to its high sensitivity, specificity, and wide dynamic range. nih.govnih.gov The development of an LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and optimization of mass spectrometry conditions. nih.govmdpi.com A successful method must be rigorously validated according to regulatory guidelines to ensure its reliability. mdpi.comnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and matrix effect. nih.govlcms.cz

While specific validated quantitative methods for this compound are not widely published, the established procedures for other alkaloids provide a clear framework. nih.gov The process would involve:

Sample Preparation: Extraction of this compound from the matrix (e.g., protein precipitation for plasma, liquid-liquid extraction, or solid-phase extraction) to remove interferences. nih.gov

Chromatographic Separation: Utilizing an HPLC or UPLC system to separate this compound from other endogenous or exogenous compounds.

MS/MS Detection: Using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound, m/z 408) and a characteristic product ion generated by collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference and maximizing sensitivity. nih.gov

The table below illustrates the typical validation parameters and acceptance criteria for a quantitative LC-MS/MS method for an analyte like this compound in a biological matrix, based on established standards for similar analyses. mdpi.comnih.gov

Compound Names Mentioned

Future Research Directions and Perspectives for Dioncophyllinol B

Unexplored Biosynthetic Avenues and Enzymatic Engineering for Analog Production

The biosynthesis of naphthylisoquinoline alkaloids like Dioncophyllinol B is presumed to be acetogenic. researchgate.net However, the specific enzymatic machinery and regulatory networks governing the stereoselective coupling of the naphthalene (B1677914) and isoquinoline (B145761) moieties are not fully elucidated. Future research should focus on identifying and characterizing the key enzymes, such as polyketide synthases and oxidoreductases, involved in the biosynthetic pathway.

A particularly promising avenue is the application of enzymatic engineering . By modifying the substrate specificity and catalytic activity of the biosynthetic enzymes, it may be possible to generate novel this compound analogs with enhanced or altered biological activities. Computational protein design and directed evolution are powerful tools that can be employed to tailor these enzymes for specific biotechnological purposes. nih.gov This approach allows for much larger jumps in sequence space than traditional methods, potentially introducing multiple mutations or new functional loops in a single step. nih.gov

Table 1: Potential Strategies for Enzymatic Engineering in this compound Analog Production

Engineering StrategyDescriptionPotential Outcome
Rational Design Site-directed mutagenesis of key active site residues in biosynthetic enzymes based on structural and functional data.Altered substrate specificity, leading to the incorporation of different precursor units and the creation of novel analogs.
Directed Evolution Iterative cycles of random mutagenesis and high-throughput screening or selection to evolve enzymes with desired properties. mdpi.comEnhanced catalytic efficiency, improved stability, or novel catalytic activities for producing a diverse range of analogs. nih.gov
Metagenomic Screening Mining genetic material from various environmental samples to discover novel enzymes with potential for alkaloid biosynthesis. nih.govIdentification of new biocatalysts for generating unique this compound derivatives.
Synthetic Biology Approaches Reconstructing and optimizing the biosynthetic pathway in a heterologous host, allowing for greater control and manipulation.Scalable and sustainable production of this compound and its engineered analogs.

Novel Synthetic Methodologies for Accessing Structurally Diverse this compound Analogs

While total synthesis of some naphthylisoquinoline alkaloids has been achieved, developing new and efficient synthetic methodologies is crucial for producing a wide array of this compound analogs for structure-activity relationship (SAR) studies. researchgate.net Future synthetic efforts should aim for modularity and flexibility, allowing for systematic modifications at various positions of the this compound scaffold.

Key areas for innovation include the development of novel cross-coupling strategies for the stereoselective formation of the biaryl axis, which is a significant synthetic challenge. researchgate.net Furthermore, exploring microwave-assisted organic synthesis and flow chemistry could accelerate the synthesis of analog libraries. researchgate.net The development of protocols that avoid hazardous reagents, such as the use of phenyl chloroformate instead of phosgene (B1210022) in certain transformations, enhances the practical application of these methodologies. researchgate.net

Table 2: Emerging Synthetic Strategies for this compound Analog Generation

Synthetic ApproachDescriptionAdvantages
Asymmetric Catalysis Use of chiral catalysts to control the stereochemistry of the biaryl axis and stereocenters during synthesis.High enantioselectivity, access to specific stereoisomers for biological evaluation.
Combinatorial Chemistry Parallel synthesis of a large number of analogs by systematically varying different building blocks.Rapid generation of diverse chemical libraries for high-throughput screening.
Late-Stage Functionalization Introduction of chemical modifications to the core this compound structure in the final steps of the synthesis.Efficient diversification of a common intermediate to produce a wide range of analogs.
Photoredox Catalysis Utilization of light to drive novel bond-forming reactions under mild conditions.Access to unique chemical transformations that may not be possible with traditional methods.

Identification of Undiscovered Molecular Targets and Cellular Pathways Mediated by this compound

The full spectrum of molecular targets and cellular pathways modulated by this compound is yet to be discovered. While related naphthylisoquinolines have shown activities like antiplasmodial effects, cytotoxicity against cancer cells, and inhibition of NF-kB, the specific interactions of this compound remain largely uncharacterized. uni-wuerzburg.deworldagroforestry.orgresearchgate.net

Future research should employ a range of modern pharmacological and biochemical techniques to identify the direct binding partners of this compound. Affinity chromatography using immobilized this compound, followed by mass spectrometry-based protein identification, is a powerful strategy. researchgate.net Additionally, cell-based phenotypic screening in combination with genetic approaches (e.g., CRISPR/Cas9-based screens) can help elucidate the pathways essential for its biological activity. Uncovering these targets is crucial for understanding its mechanism of action and for identifying potential therapeutic applications.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The integration of "omics" technologies promises to provide a comprehensive, systems-level understanding of the cellular response to this compound. humanspecificresearch.orgmdpi.com These high-throughput approaches can generate vast datasets, offering unprecedented insights into the compound's biological effects. mdpi.com

Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression and post-translational modifications (PTMs) in cells treated with this compound. iric.cacnio.es Techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can reveal proteins and pathways that are significantly altered, providing clues about the compound's mechanism of action. iric.cafrontiersin.org For instance, phosphoproteomics can identify signaling cascades affected by this compound. mdpi.com

Metabolomics: Metabolomics studies can capture a snapshot of the metabolic state of a cell or organism following exposure to this compound. researchgate.netnih.gov By analyzing the changes in endogenous small molecules, researchers can identify metabolic pathways that are perturbed. mdpi.com This could reveal, for example, if this compound affects central carbon metabolism, lipid metabolism, or amino acid biosynthesis, providing a functional readout of its cellular impact. nih.govmonash.edu

Table 3: Application of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionExpected Insights
Proteomics What are the global changes in protein expression and PTMs upon this compound treatment?Identification of regulated proteins and pathways, potential direct and indirect molecular targets. frontiersin.orgnih.gov
Metabolomics How does this compound alter the cellular metabolic profile?Elucidation of perturbed metabolic networks and downstream functional effects. nih.govmdpi.com
Transcriptomics Which genes are differentially expressed in response to this compound?Understanding the transcriptional regulatory networks affected by the compound. maxapress.com
Integrative Multi-Omics How do the changes at the transcriptome, proteome, and metabolome levels correlate?A holistic view of the cellular response, connecting gene expression changes to functional protein and metabolite alterations. mdpi.com

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental biosynthesis to its complex interactions within biological systems, ultimately paving the way for its potential development as a valuable chemical probe or therapeutic lead.

Q & A

Q. How should contradictory data on this compound’s cytotoxicity be addressed in grant proposals or publications?

  • Methodological Answer : Acknowledge discrepancies in the Discussion section and propose mechanistic studies (e.g., reactive oxygen species assays) to clarify context-dependent effects. Use funnel plots to assess publication bias in literature reviews. Collaborate with independent labs for blinded validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.